

# Benchmarking the Dyeing Kinetics of C.I. Acid Black 132: A Comparative Guide

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This guide provides a comprehensive comparison of the dyeing kinetics of **C.I. Acid Black 132** against a common alternative, C.I. Acid Black 194, for researchers, scientists, and professionals in drug development. The information is presented to facilitate an objective evaluation of their performance characteristics, supported by experimental data and detailed methodologies.

#### **Comparative Analysis of Dyeing Kinetics**

The selection of an appropriate acid dye is critical for achieving desired coloration, fastness, and reproducibility in various applications, including textiles and leather. **C.I. Acid Black 132** and C.I. Acid Black 194 are both metal-complex azo dyes known for their good light fastness. [1] However, their dyeing kinetics, which dictate the rate of dye uptake and equilibrium, can vary based on their molecular structure and the dyeing conditions.

While direct, side-by-side kinetic studies are limited in publicly available literature, this guide synthesizes expected performance and available data to provide a comparative overview. The dyeing of protein fibers like wool and synthetic polyamides like nylon with acid dyes is influenced by factors such as pH, temperature, and auxiliary chemicals.[1][2]

Table 1: Comparison of Dyeing Kinetics and Properties



Parameter	C.I. Acid Black 132	C.I. Acid Black 194	References
C.I. Name	Acid Black 132	Acid Black 194	[1]
CAS Number	12219-02-2	61931-02-0	[1]
Molecular Formula	C43H27CrN6Na2O8S	C20H12N3NaO7S	[1]
Molecular Weight	885.75 g/mol	461.38 g/mol	[1]
Kinetic Model	Expected to follow pseudo-second-order kinetics	Reported to follow pseudo-second-order kinetics	[3][4]
Expected Dye Exhaustion (Wool)	Good	High	[5]
Expected Dye Exhaustion (Nylon)	Good	High	[1][6]
Light Fastness (ISO 105-B02)	6-7 (Expected)	7 (Reported)	[5]
Washing Fastness (ISO 105-C06)	4 (Expected)	4-5 (Reported)	[5]

### **Experimental Protocols**

To ensure reproducible and accurate benchmarking of dyeing kinetics, the following detailed experimental protocols are provided.

## Protocol 1: Determination of Dyeing Kinetics on Wool Fabric

This protocol outlines the procedure for measuring the rate of dye uptake by wool fabric.

- 1. Materials and Equipment:
- C.I. Acid Black 132 and C.I. Acid Black 194
- Scoured wool fabric



- Laboratory-scale dyeing machine (e.g., beaker dyeing machine)
- Spectrophotometer
- pH meter
- Acetic acid and sodium acetate (for buffer)
- Sodium sulfate (leveling agent)
- Deionized water
- Standard laboratory glassware
- 2. Procedure:
- Dye Stock Solution Preparation: Prepare a 1% (w/v) stock solution of each dye by dissolving
   1.0 g of dye powder in 100 mL of hot deionized water.[7]
- Dyebath Preparation: For each dye, prepare a series of dyebaths with a liquor ratio of 40:1 (e.g., 200 mL for a 5 g fabric sample).[1]
  - Add 1 g/L of sodium sulfate as a leveling agent.[1]
  - Adjust the pH of the dyebath to 4.5-5.5 using an acetate buffer.[1][5]
  - Add the dye stock solution to achieve the desired concentration (e.g., 2% on weight of fabric, owf).
- Dyeing Process:
  - Introduce a pre-wetted wool fabric sample (e.g., 5 g) into each dyebath at 40°C.[8]
  - Raise the temperature to 98°C at a rate of 2°C per minute.[1][5]
  - Maintain the temperature at 98°C for a total of 90 minutes.
- Kinetic Data Collection:

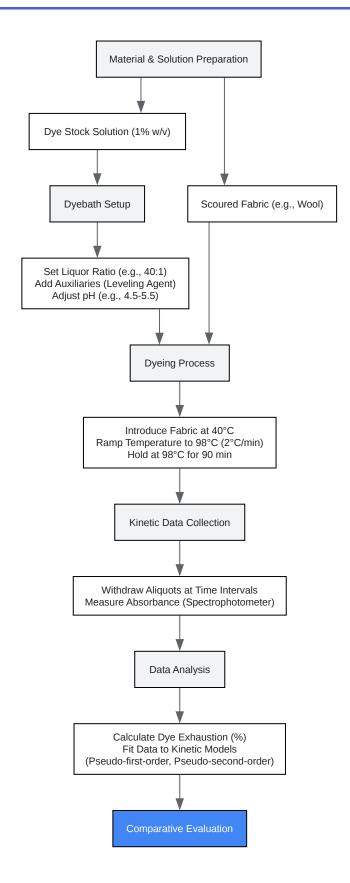


- At specific time intervals (e.g., 5, 10, 20, 30, 45, 60, 90 minutes), withdraw a small aliquot (e.g., 2 mL) of the dyebath.
- Measure the absorbance of the aliquot at the maximum absorption wavelength (λmax) of the respective dye using a spectrophotometer.
- Calculate the concentration of the dye in the dyebath at each time point using a predetermined calibration curve.
- Calculation of Dye Exhaustion:
  - The percentage of dye exhaustion (E%) at each time point can be calculated using the following formula:  $E\% = [(C_0 C_t) / C_0] \times 100$  Where  $C_0$  is the initial dye concentration and  $C_t$  is the dye concentration at time t.[6]
- Kinetic Modeling: The experimental data can be fitted to pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants.[3]
  - Pseudo-first-order equation:  $log(q_e q_t) = log(q_e) (k_1/2.303)t$
  - Pseudo-second-order equation: t/qt = 1/(k2qe²) + t/qe Where qe and qt are the amounts of dye adsorbed (mg/g) at equilibrium and at time t, respectively, and k1 and k2 are the rate constants.[3]

#### **Visualization of Experimental Workflow**

The following diagram illustrates the key steps in the experimental workflow for benchmarking the dyeing kinetics of acid dyes.





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Caption: Experimental workflow for benchmarking acid dye kinetics.



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